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  • Product: Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
  • CAS: 1011711-59-3

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

An Application Note and Detailed Protocol for the Synthesis of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- Authored by a Senior Application Scientist This document provides a comprehensive, step-by-step protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- , a key intermediate in the development of pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous compounds of medicinal interest, particularly as kinase inhibitors.[1][2][3] The title compound is a functionalized 7-azaindole derivative, featuring a C-3 acetyl group, which serves as a crucial handle for further chemical modifications, and a C-4 methoxy group, which can significantly modulate the electronic properties and biological activity of the molecule.

This protocol is presented in two main stages:

  • Part A: Synthesis of the Key Intermediate, 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Part B: Regioselective Friedel-Crafts Acylation to Yield the Target Compound.

The methodologies described herein are based on established chemical transformations, with a focus on explaining the rationale behind procedural choices to ensure both success and safety in the laboratory.

Experimental Overview and Logic

The overall synthetic strategy is a two-part process beginning with the commercially available 7-azaindole.

Synthesis_Workflow cluster_part_a Part A: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine cluster_part_b Part B: C-3 Friedel-Crafts Acylation A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B N-Oxidation A->B C Nitration (C-4) B->C D Methoxylation (Ipso-substitution) C->D E N-Oxide Reduction D->E F 4-methoxy-1H-pyrrolo[2,3-b]pyridine E->F G Friedel-Crafts Acylation F->G H Ethanone, 1-(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)- G->H

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

This multi-step synthesis transforms 7-azaindole into the key methoxylated intermediate. The strategy is adapted from a procedure used in the synthesis of related bioactive molecules.[4] It involves the activation of the pyridine ring via N-oxidation to direct subsequent electrophilic substitution.

Step 1: N-Oxidation of 7-Azaindole

Rationale: The initial N-oxidation of the pyridine nitrogen increases the electron density of the pyridine ring, making it more susceptible to electrophilic nitration, and directs this substitution to the C-4 position. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 2: Nitration of 1H-pyrrolo[2,3-b]pyridine N-oxide

Rationale: The N-oxide intermediate is then nitrated. The N-oxide group directs the electrophilic nitration to the C-4 position. A mixture of fuming nitric acid in trifluoroacetic acid is an effective nitrating system for this substrate.[4]

Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in trifluoroacetic acid, add fuming nitric acid (HNO₃, >90%, ~1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base like sodium carbonate (Na₂CO₃) or a concentrated aqueous solution of sodium hydroxide (NaOH) until pH > 8.

  • The precipitated product, 4-nitro-1H-pyrrolo[2,3-b]pyridine N-oxide, is collected by filtration, washed with water, and dried.

Step 3: Methoxylation via Nucleophilic Aromatic Substitution

Rationale: The nitro group at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution. Heating the 4-nitro intermediate with sodium methoxide in methanol results in an ipso-displacement of the nitrite group, installing the desired methoxy substituent.[4]

Protocol:

  • Suspend 4-nitro-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30 wt%, >2.0 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and neutralize with an acid such as acetic acid or dilute HCl.

  • Remove the solvent under reduced pressure. The residue can be partitioned between water and ethyl acetate.

  • Extract the aqueous phase, combine the organic layers, dry over Na₂SO₄, and concentrate to yield 4-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 4: Reduction of the N-Oxide

Rationale: The final step in preparing the intermediate is the deoxygenation of the N-oxide. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this reduction.[4]

Protocol:

  • Dissolve the 4-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in a suitable solvent like ethyl acetate or chloroform.

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (PCl₃, ~1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain pure 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Part B: Friedel-Crafts Acylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine

Rationale: The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[5] For electron-rich heterocycles like indoles and azaindoles, this reaction typically occurs at the C-3 position of the pyrrole ring. However, the high nucleophilicity of the indole nitrogen can lead to side reactions.[6] While traditional Lewis acids like AlCl₃ can be used, milder catalysts like zirconium tetrachloride (ZrCl₄) have been shown to provide excellent regioselectivity and minimize side reactions for indole acylation.[6]

Reagents and Conditions
Reagent/SolventMolar Eq.Purpose
4-methoxy-1H-pyrrolo[2,3-b]pyridine1.0Substrate
Acetyl Chloride (CH₃COCl)1.1 - 1.3Acetylating Agent
Zirconium Tetrachloride (ZrCl₄)1.3 - 1.5Lewis Acid Catalyst
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-Anhydrous Solvent
Step-by-Step Protocol
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend zirconium tetrachloride (ZrCl₄, 1.5 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the ZrCl₄ suspension. A complex will form.

  • In a separate flask, dissolve the 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.

  • Add the substrate solution dropwise to the cold catalyst-acylating agent mixture over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of NaHCO₃ or water. Caution: The quenching process can be exothermic.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- .

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and to observe the formation of the product.

  • Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Safety: Operations involving strong acids (fuming HNO₃, TFA), reactive reagents (m-CPBA, PCl₃, ZrCl₄), and exothermic quenching steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Molecules.

  • RSC Advances.

  • Journal of Medicinal Chemistry.

  • RSC Publishing.

  • PubChem.

  • MDPI.

  • Google Patents.

  • PubMed.

  • Green and Sustainable Chemistry.

  • ResearchGate.

  • [Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][7]-thiazepin-3(2H)-one.]([Link]) Journal of the Korean Chemical Society.

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • Asian Journal of Chemistry.

  • Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Master Organic Chemistry.

Sources

Application

Application Notes & Protocols: Strategic Use of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- as a Bioisostere in Modern Drug Design

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of the Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of the Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- scaffold as a bioisostere in drug discovery programs. The document outlines the scientific rationale, detailed experimental protocols, and key considerations for leveraging this privileged heterocyclic system to optimize lead compounds and develop novel therapeutic agents.

Section 1: The Scientific Imperative for Advanced Bioisosterism

Bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This powerful strategy aims to enhance potency, improve selectivity, modulate pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), reduce off-target toxicity, and secure novel intellectual property.[3][4] Bioisosteres can be classified as classical (structurally and electronically similar) or non-classical (functionally similar but structurally distinct).[1][2] The successful application of bioisosterism is highly context-dependent and requires a deep understanding of the target biology and the structure-activity relationships (SAR) of the lead compound.[1]

The core of the specified compound, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[5][6] It serves as a bioisostere for both indole and purine systems.[5] The introduction of a nitrogen atom into the indole ring can significantly modulate the molecule's physicochemical properties, such as solubility and metabolic stability, often for the better.[5]

1.1 The 7-Azaindole Scaffold: A Privileged Bioisostere

The 7-azaindole framework has found extensive utility in drug discovery, most notably in the development of kinase inhibitors.[5][7][8] This is attributed to its structural resemblance to the adenine fragment of ATP, allowing it to act as an excellent "hinge-binding" motif in the ATP-binding site of kinases.[6][7] The pyridine nitrogen atom and the pyrrole N-H group can form a bidentate hydrogen bond pattern with the kinase hinge region, a critical interaction for potent inhibition.[6][7]

Key advantages of the 7-azaindole scaffold include:

  • Enhanced Binding Affinity: The scaffold can provide superior binding interactions compared to its indole counterpart.[5]

  • Improved Physicochemical Properties: Azaindoles often exhibit enhanced aqueous solubility and metabolic stability.[5] For instance, a study showed that all four possible azaindole isomers displayed a more than 25-fold increase in solubility over the parent indole.[5]

  • Modulation of Potency and Selectivity: The nitrogen atom's position influences the electronic properties and hydrogen-bonding capabilities, allowing for fine-tuning of biological activity.[5]

  • Novel Chemical Space: Utilizing this scaffold can lead to the development of new intellectual property.[5]

FDA-approved drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax feature the 7-azaindole core, underscoring its clinical significance.[5]

1.2 Rationale for Employing Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

The specific compound, Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, presents several strategic advantages as a bioisosteric replacement for various functionalities in a lead compound:

  • As a Bioisostere for Substituted Phenyl or Heterocyclic Rings: The methoxy-azaindole core can mimic the steric and electronic properties of other aromatic systems. The methoxy group provides an additional hydrogen bond acceptor and can influence conformation and solubility.[9]

  • To Modulate Kinase Selectivity: While the 7-azaindole core is a general kinase hinge-binder, substitutions at the 3 and 4-positions are crucial for achieving selectivity towards specific kinases.[7][10] The 3-acetyl group and 4-methoxy group can be used to probe specific sub-pockets within the ATP-binding site.

  • To Improve ADME Properties: The introduction of the polar methoxy group and the pyridine nitrogen can enhance solubility and potentially block sites of metabolism, thereby improving metabolic stability and oral bioavailability.[9]

The decision to employ this specific bioisostere should be guided by the existing SAR data of the lead compound and the specific properties that require optimization.

Bioisostere_Decision_Workflow Start Lead Compound with Sub-optimal Properties (e.g., Poor Solubility, Metabolism, Potency) Identify Identify Problematic Moiety (e.g., Indole, Phenyl, Amide) Start->Identify Hypothesize Hypothesize Bioisosteric Replacement with 4-Methoxy-7-Azaindole Scaffold Identify->Hypothesize InSilico In Silico Modeling (Docking, QSAR, Property Prediction) Hypothesize->InSilico Synthesize Synthesize Novel Analogue: Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-derivative InSilico->Synthesize Evaluate In Vitro Evaluation (Potency, Selectivity, Solubility, Stability) Synthesize->Evaluate Compare Compare Properties to Parent Compound Evaluate->Compare Decision Improved Properties? Compare->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Redesign Re-evaluate & Redesign Bioisostere Decision->Redesign No Redesign->Hypothesize

Caption: Decision workflow for employing the 4-methoxy-7-azaindole scaffold as a bioisostere.

Section 2: Experimental Protocols

2.1 Protocol for Synthesis of 4-Methoxy-7-Azaindole Derivatives

The synthesis of substituted 7-azaindoles often involves multi-step sequences. A general and adaptable route is presented below, based on established methodologies for similar scaffolds.[9][11]

Objective: To synthesize a derivative incorporating the Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- moiety.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride or Acetic anhydride

  • Lewis acid catalyst (e.g., AlCl3) or Friedel-Crafts conditions

  • Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Procedure:

  • Methoxylation at C4-position:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.

    • Add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (4-methoxy-1H-pyrrolo[2,3-b]pyridine) by column chromatography.[12]

  • Acylation at C3-position (Friedel-Crafts type):

    • Suspend the 4-methoxy-1H-pyrrolo[2,3-b]pyridine and a Lewis acid (e.g., AlCl3) in an anhydrous solvent like DCM at 0 °C.

    • Add acetyl chloride or acetic anhydride dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice-water.

    • Extract the product with DCM, wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the final product, Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, by column chromatography.

Causality and Trustworthiness Note: This synthetic route prioritizes a nucleophilic aromatic substitution for the methoxylation, which is generally efficient on chloro-azaindoles. The subsequent Friedel-Crafts acylation is a standard method for introducing the acetyl group at the electron-rich C3 position of the pyrrole ring. Each step must be monitored by TLC to ensure reaction completion and identify any side products. Purity of the final compound should be confirmed by NMR and Mass Spectrometry.

2.2 Protocol for In Vitro Evaluation of Bioisosteric Replacement

Objective: To compare the biological and physicochemical properties of the novel 7-azaindole analogue against the original lead compound.

Workflow:

  • Primary Target Engagement Assay:

    • Protocol: Utilize the same primary biochemical or cellular assay used to characterize the parent compound (e.g., kinase inhibition assay, receptor binding assay).

    • Execution: Determine the IC50 or EC50 values for both the parent and the new analogue in parallel. Run assays in triplicate to ensure data robustness.

    • Rationale: This directly assesses the impact of the bioisosteric switch on target potency.[13]

  • Selectivity Profiling:

    • Protocol: Screen the new analogue against a panel of related off-targets (e.g., a kinase panel for a kinase inhibitor).

    • Execution: Compare the inhibition profile of the new analogue to the parent compound.

    • Rationale: Determines if the bioisosteric replacement has altered the selectivity profile, which is crucial for minimizing off-target toxicity.[14]

  • Physicochemical Property Assessment:

    • Aqueous Solubility:

      • Protocol: Use a kinetic or thermodynamic solubility assay (e.g., nephelometry or HPLC-based method).

      • Execution: Measure the solubility in a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

      • Rationale: Quantifies the improvement in a key property often enhanced by the azaindole scaffold.[5]

    • Metabolic Stability:

      • Protocol: Incubate the compound with liver microsomes (human, rat, or mouse).

      • Execution: Measure the rate of disappearance of the compound over time using LC-MS/MS. Calculate the in vitro half-life (t½).

      • Rationale: Assesses susceptibility to Phase I metabolism, a critical parameter for predicting in vivo clearance.[4]

Data Presentation:

CompoundPrimary Target IC50 (nM)Key Off-Target IC50 (nM)Selectivity RatioAqueous Solubility (µg/mL)Microsomal Half-life (min)
Parent CompoundValueValueRatioValueValue
Azaindole Analogue ValueValueRatioValueValue

2.3 Protocol for In Vivo Pharmacokinetic (PK) and Efficacy Assessment

Objective: To evaluate the in vivo performance of the optimized compound in a relevant animal model.

Workflow:

  • Pharmacokinetic Study:

    • Protocol: Administer the compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

    • Execution: Collect blood samples at multiple time points post-dose. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, oral bioavailability (%F)).

    • Rationale: Provides critical information on the drug's absorption, distribution, and clearance in a living system.

  • In Vivo Efficacy Study:

    • Protocol: Utilize a relevant disease model (e.g., a tumor xenograft model for an anti-cancer agent).[15][16][17][18]

    • Execution: Dose animals with the vehicle, a positive control, and the test compound according to a predetermined schedule. Monitor disease progression (e.g., tumor volume, behavioral endpoints).

    • Rationale: Establishes proof-of-concept for the therapeutic potential of the new analogue in a physiological context.[15][16][17][18]

Trustworthiness Note: All in vivo studies must be conducted under approved animal care and use protocols. Proper study design, including adequate group sizes, randomization, and appropriate statistical analysis, is essential for generating reliable and interpretable data.

Section 3: Application in a Kinase Signaling Pathway

The 7-azaindole scaffold is a potent modulator of protein kinases, which are central to numerous signaling pathways implicated in diseases like cancer and inflammation.[7][14] The diagram below illustrates the canonical RAS-RAF-MEK-ERK (MAPK) pathway, a frequent target for 7-azaindole-based inhibitors like Vemurafenib, which targets a mutated form of BRAF.[5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 7-Azaindole Inhibitor (Bioisostere) Inhibitor->RAF Inhibits

Sources

Method

Application Note: NMR Spectroscopy Characterization of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Target Audience: Researchers, Analytical Scientists, and Oncology Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Validation Guide Executive Summary & Scientific Context The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Oncology Drug Development Professionals Document Type: Advanced Analytical Protocol & Structural Validation Guide

Executive Summary & Scientific Context

The compound Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- (commonly referred to as 3-acetyl-4-methoxy-7-azaindole ) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of Meriolins —a potent class of hybrid marine-derived natural products (meridianins and variolins) that act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (specifically CDK2 and CDK9). By targeting these kinases, Meriolins exhibit profound antiproliferative and proapoptotic effects in various cancer cell lines[1].

During the synthesis of these CDK inhibitors, the regioselective Friedel-Crafts acetylation of 4-methoxy-7-azaindole must be rigorously validated. The pyrrole ring's enamine-like character directs electrophilic aromatic substitution to the C3 position; however, N-acetylation or alternative ring substitutions are common side reactions. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unequivocally confirm the structural integrity, purity, and regiochemistry of this critical intermediate.

Pathway Precursor 4-Methoxy- 7-azaindole Intermediate 3-Acetyl-4-methoxy- 7-azaindole Precursor->Intermediate Friedel-Crafts Acetylation Meriolin Meriolin Derivatives (e.g., Meriolin 5) Intermediate->Meriolin Pyrimidine Coupling Target CDK2 / CDK9 Inhibition Meriolin->Target ATP-competitive Binding

Figure 1: Pharmacological workflow from 7-azaindole precursor to CDK2/9 inhibition.

Structural & Mechanistic Rationale

To achieve absolute confidence in the structural assignment, we must understand the electronic environment of the 7-azaindole core (pyrrolo[2,3-b]pyridine) and how its substituents perturb local magnetic fields:

  • The C4-Methoxy Effect: The strongly electron-donating methoxy group (-OCH₃) at C4 acts via resonance to significantly increase electron density at the ortho (C5) and para (C7a) positions. This causes a pronounced upfield shift (shielding) of the C5 proton (~6.8 ppm) compared to the C6 proton (~8.2 ppm), which remains highly deshielded due to its proximity to the electronegative pyridine nitrogen (N7).

  • The C3-Acetyl Effect: The electron-withdrawing carbonyl of the acetyl group at C3 deshields the adjacent C2 proton, pushing its resonance downfield (~8.2 ppm).

  • Solvent Causality: 7-Azaindoles possess an acidic pyrrole NH (Position 1) that undergoes rapid intermolecular exchange in protic environments or in the presence of trace moisture (e.g., in CDCl₃). To prevent signal broadening and loss of critical scalar couplings, DMSO-d₆ is selected as the solvent. Its strong hydrogen-bonding capability locks the NH proton, yielding a sharp, observable resonance (~12.5 ppm) that is vital for 2D NMR spatial correlations [2].

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . 1D NMR provides the quantitative atomic census, while 2D NMR (HSQC, HMBC) maps the covalent connectivity. Finally, ROESY/NOESY provides orthogonal validation through spatial proximity, ensuring the proposed connectivity physically exists in 3D space.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the synthesized 3-acetyl-4-methoxy-7-azaindole.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

Instrument Configuration
  • Spectrometer: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm CryoProbe (for enhanced ¹³C sensitivity).

  • Temperature: Regulated at 298 K.

  • Tuning & Matching: Perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels.

  • Shimming: Perform gradient shimming (Z1 to Z5) to achieve a TMS linewidth at half-height of < 0.8 Hz.

Acquisition Strategy
  • ¹H NMR (1D): 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 14 ppm. Purpose: Quantify protons and evaluate purity.

  • ¹³C{¹H} NMR (1D): 512 scans, D1 = 2.0 s, spectral width = 250 ppm. Purpose: Verify the presence of 10 distinct carbon environments.

  • HSQC (2D): Phase-sensitive, optimized for ¹J_CH = 145 Hz. Purpose: Assign all protonated carbons.

  • HMBC (2D): Optimized for long-range couplings (ⁿJ_CH = 8 Hz). Purpose: Bridge quaternary carbons (C3, C4, C=O) to nearby protons.

  • ROESY (2D): Mixing time = 300 ms. Purpose: Verify spatial proximity (e.g., OMe to H5) without the zero-crossing artifacts common in NOESY for molecules of this molecular weight (~190 Da).

NMR_Workflow Sample Sample Preparation 15 mg in 0.6 mL DMSO-d6 Acq1D 1D NMR Acquisition 1H & 13C{1H} Spectra Sample->Acq1D Proceed to Acq2D 2D NMR Acquisition HSQC, HMBC, ROESY Sample->Acq2D Proceed to Analysis1 Chemical Shift Analysis Electronic & Steric Effects Acq1D->Analysis1 Extract Shifts Analysis2 Regiochemistry Validation Through-bond & Through-space Acq2D->Analysis2 Extract Correlations Result Structural Confirmation: 3-Acetyl-4-methoxy-7-azaindole Analysis1->Result Validate Core Analysis2->Result Validate Substituents

Figure 2: Self-validating NMR workflow for absolute regiochemical confirmation.

Data Interpretation & Regiochemistry Validation

The following tables summarize the expected NMR data based on the electronic parameters of the functionalized 7-azaindole core [1, 2].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Carbon TypeMechanistic Rationale
1 (NH) 12.50 (br s, 1H)-HeteroatomLocked by DMSO-d₆ hydrogen bonding.
2 8.25 (s, 1H)135.2CHDeshielded by adjacent C3-acetyl group.
3 -115.4C (Quat)Substituted by acetyl group.
3a -110.1C (Quat)Bridgehead carbon.
4 -162.3C (Quat)Highly deshielded by direct oxygen attachment.
5 6.82 (d, J = 5.5, 1H)100.5CHShielded by ortho-methoxy resonance effect.
6 8.20 (d, J = 5.5, 1H)144.6CHDeshielded by adjacent N7 atom.
7a -149.8C (Quat)Bridgehead carbon adjacent to N7.
C=O (Acetyl) -192.5C (Quat)Characteristic ketone carbonyl shift.
CH₃ (Acetyl) 2.52 (s, 3H)27.4CH₃Alpha to carbonyl.
OCH₃ (Methoxy) 4.05 (s, 3H)56.2CH₃Alpha to oxygen.
Table 2: Key 2D NMR Correlations for Regiochemical Proof

To prove that the acetyl group is at C3 (and not N1) and the methoxy group is at C4, we rely on the following cross-peaks:

Proton SourceHMBC Correlations (Through-bond, 2-3 bonds)ROESY Correlations (Through-space, < 5 Å)Structural Conclusion
H-2 (8.25 ppm)C3, C3a, C7a, C=O (Acetyl) NH (12.50 ppm)Confirms H-2 is adjacent to the C3-acetyl group and the N1-proton.
H-5 (6.82 ppm)C3a, C4, C6OCH₃ (4.05 ppm) , H-6Confirms H-5 is adjacent to the C4-methoxy group.
CH₃ (Acetyl) C3, C=O (Acetyl)H-2 (8.25 ppm)Proves the acetyl group is covalently bound to C3.
OCH₃ (Methoxy) C4 (162.3 ppm)H-5 (6.82 ppm) Proves the methoxy group is strictly at the C4 position.
Diagnostic Checkpoint

If the Friedel-Crafts reaction had incorrectly yielded an N-acetyl derivative, the H-2 proton would shift significantly, and the Acetyl-CH₃ protons would show an HMBC correlation to C2 and C7a, rather than C3. The presence of the H-2 to C=O HMBC correlation is the definitive proof of successful C3-acetylation.

Conclusion

By systematically applying 1D and 2D NMR techniques in DMSO-d₆, the exact regiochemistry of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be unequivocally established. The combination of through-bond (HMBC) and through-space (ROESY) correlations creates a self-validating dataset that eliminates structural ambiguity. This rigorous analytical foundation is essential before advancing this intermediate into the subsequent pyrimidine-coupling steps required for the synthesis of clinical-grade Meriolin CDK inhibitors.

References

  • Echalier, A., Bettayeb, K., Ferandin, Y., Lozach, O., Clément, M., Valette, A., Liger, F., Marquet, B., Morris, J. C., Endicott, J. A., Joseph, B., & Meijer, L. (2008). Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex. Journal of Medicinal Chemistry, 51(4), 737–751. URL: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11240567, 4-Methoxy-1H-pyrrolo(2,3-b)pyridine (Precursor Reference Data). PubChem. URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- during storage

Welcome to the dedicated technical support guide for Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, a key intermediate in pharmaceutical research and development. This document provides in-depth guidance on prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, a key intermediate in pharmaceutical research and development. This document provides in-depth guidance on preventing degradation during storage and handling, ensuring the integrity and reliability of your experimental outcomes. As researchers and drug development professionals, maintaining the purity of this compound is paramount. This guide is structured to address common questions, troubleshoot potential issues, and provide validated protocols for stability assessment.

Part 1: Frequently Asked Questions - Understanding Compound Vulnerabilities

This section addresses the inherent chemical liabilities of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-. Understanding these potential degradation pathways is the first step toward effective prevention.

Q1: What are the primary chemical structures in this molecule that are susceptible to degradation?

A1: The molecule's structure contains three key areas of potential instability:

  • The 1H-Pyrrolo[2,3-b]pyridine Core: This 7-azaindole ring system, particularly the electron-rich pyrrole moiety, is susceptible to oxidation.[1][2][3] Oxidative processes can lead to the formation of hydroxypyrrole derivatives, ring-opening, or polymerization, resulting in discolored, insoluble materials.[3][4]

  • The 4-Methoxy Group (-OCH₃): Aromatic methoxy groups can be labile under certain conditions. The primary risk is O-demethylation, where the methyl group is cleaved to yield a hydroxyl group (-OH).[5] This transformation can be catalyzed by acidic conditions or oxidative stress and significantly alters the molecule's electronic properties and polarity.

  • The Pyrrole N-H Proton: The proton on the pyrrole nitrogen is weakly acidic and can be removed under basic conditions. While this doesn't directly constitute degradation, the resulting anion can be more susceptible to oxidation or other reactions. For long-term stability, this position is a key consideration.

Q2: What environmental factors are most likely to cause degradation?

A2: Based on the molecule's functional groups, the following environmental factors pose the greatest risk:

  • Oxygen: Atmospheric oxygen is a significant threat due to the potential for oxidation of the pyrrole ring.[3][6] This process can be accelerated by the presence of light or trace metal impurities.

  • Light (UV/Visible): Many heterocyclic aromatic compounds are photosensitive.[7] Light can provide the energy to initiate photo-oxidative processes, leading to complex degradation product profiles.[6]

  • Moisture: The presence of water introduces the risk of hydrolysis, although the methoxy ether linkage is generally stable. More significantly, moisture can be absorbed by hygroscopic solids, potentially accelerating other degradation pathways or affecting accurate weighing.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[8] Storing the compound at high temperatures will significantly shorten its shelf life. Some reactive materials can even decompose over time at room temperature.[6]

Q3: My sample has developed a yellow or brown tint. What does this indicate?

A3: A color change from off-white/pale yellow to a more intense yellow or brown is a strong visual indicator of degradation. This is often associated with the oxidation of the pyrrole ring system, which can lead to the formation of highly conjugated, colored polymeric byproducts.[2] Upon observing a color change, it is critical to re-analyze the material's purity before use.

Part 2: Recommended Storage and Handling Protocols

To mitigate the risks outlined above, strict adherence to proper storage and handling procedures is essential.

Recommended Storage Conditions

For optimal long-term stability, the following conditions should be maintained.

ParameterRecommendationRationale
Temperature -20°CReduces the kinetic rate of all potential degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen and moisture to prevent oxidation and hydrolysis.[6][9]
Light Protect from LightStore in an amber glass vial to prevent photo-degradation.[6][7]
Container Tightly Sealed Amber Glass VialGlass is inert, and a tight seal (e.g., Sure/Seal™ or equivalent) prevents ingress of air and moisture.[6][10]
Workflow for Handling Air-Sensitive Compounds

This workflow minimizes exposure to atmospheric oxygen and moisture.

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_storage Return to Storage A Equilibrate container to room temperature in a desiccator C Transfer vial into glovebox/connect to line A->C B Prepare inert atmosphere (Glovebox or Schlenk Line) B->C D Uncap vial C->D E Weigh desired amount into a tared vessel D->E F Recap primary container tightly E->F G Seal with paraffin film for extra protection F->G H Remove from inert atmosphere G->H I Place back into -20°C storage H->I G decision decision result result action action start Start: Assess Sample Integrity q1 Visual Inspection: Is there a color change (yellowing/browning)? start->q1 action1 Perform HPLC Purity Analysis (See Protocol Below) q1->action1 Yes result_ok Compound is OK for use q1->result_ok No q2 HPLC Result: Is purity <95% or are significant impurity peaks present? action1->q2 q2->result_ok No result_bad Compound has degraded. Discard and obtain fresh material. q2->result_bad Yes action2 Review storage and handling procedures to prevent future issues. result_bad->action2

Sources

Optimization

Technical Support Center: Optimizing Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- Fluorescence Assays

Welcome to the Application Scientist Desk. If you are working with 7-azaindole derivatives—specifically Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- —you are utilizing a highly sensitive, environment-responsive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Desk. If you are working with 7-azaindole derivatives—specifically Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- —you are utilizing a highly sensitive, environment-responsive fluorophore. However, the exact photophysical properties that make this compound valuable for probing biological microenvironments also make it highly susceptible to assay interference.

As a Senior Application Scientist, I frequently see researchers struggling with high background noise, inconsistent signal-to-noise ratios (SNR), and signal quenching. This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind your background noise and provide self-validating protocols to ensure your assay data is both robust and reproducible.

The Mechanistic Root of Background Noise

To eliminate noise, we must first understand the molecule. The core of your compound is a 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This scaffold is famous for undergoing Excited-State Intramolecular Proton Transfer (ESIPT) .

When excited, the molecule can emit from two different states:

  • The Normal State (N*): Emits in the blue region (~350–450 nm).

  • The Tautomeric State (T*): Following a rapid proton transfer, it emits in the green/red-shifted region with a massive Stokes shift.

The Causality of Your Noise: The 4-methoxy group (electron-donating) and the 3-ethanone group (electron-withdrawing) create a strong "push-pull" dipole. In polar aqueous buffers, water molecules hydrogen-bond to the azaindole nitrogens, stabilizing the N* state and quenching the overall quantum yield. To compensate for the low signal, researchers instinctively increase the plate reader's detector gain. Unfortunately, the N* emission perfectly overlaps with the auto-fluorescence of biological matrices (like NADH and flavins). By turning up the gain, you are amplifying the matrix auto-fluorescence, resulting in overwhelming background noise 1.

ESIPT_Mechanism N_GS Normal Ground State (N) N_ES Normal Excited State (N*) N_GS->N_ES UV Excitation N_ES->N_GS Blue Emission (High Noise Overlap) T_ES Tautomer Excited State (T*) N_ES->T_ES Proton Transfer (ESIPT) T_GS Tautomer Ground State (T) T_ES->T_GS Green Emission (Low Noise) T_GS->N_GS Ground State Reversion

ESIPT photophysical pathway of 7-azaindole derivatives influencing assay noise.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You will not just perform a step; you will perform a mathematical check to prove the step resolved the underlying physics of the problem.

Protocol A: Mitigating Matrix Auto-Fluorescence via Time-Resolved Fluorescence (TRF)

Biological auto-fluorescence has a very short lifetime (typically <2 nanoseconds). By utilizing the extended lifetime properties of coordinated 7-azaindole systems, we can gate the detector to ignore the initial burst of background noise [[2]]().

  • Step 1: Instrument Configuration. Switch your plate reader from "Prompt Fluorescence" to "Time-Resolved Fluorescence" (TRF) mode.

  • Step 2: Set the Delay Time. Program a delay time of 50 µs between the excitation flash and the start of emission integration.

  • Step 3: Set the Integration Window. Set the integration time to 100–400 µs.

  • Step 4: Self-Validation Check. Run a well containing only your biological matrix (no fluorophore). If the TRF setup is correct, the background signal should drop by >90% compared to prompt fluorescence. If it does not, your matrix contains long-lived phosphorescent contaminants, and you must switch to Protocol B.

Protocol B: Eliminating Inner Filter Effects (IFE) and Aggregation

The 4-methoxy substitution increases the hydrophobicity and molar extinction coefficient of the compound. At higher concentrations, the compound will either aggregate (causing light scattering that reads as background noise) or absorb its own emission light (IFE).

  • Step 1: Matrix Optimization. Add a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (0.1% BSA) to your assay buffer. This breaks up hydrophobic aggregates of the azaindole core.

  • Step 2: Solvent Polarity Adjustment. Introduce 5–10% DMSO or dioxane to the buffer. Decreasing the polarity of the environment induces an increase in fluorescence emission intensity, rescuing the quenched signal and allowing you to lower the detector gain [[3]]().

  • Step 3: Self-Validation Check (The Dilution Test). Take a well with a high fluorescence reading and dilute it exactly 1:2 with buffer. Read the plate again.

    • If the signal drops by exactly 50%: Your assay is in the linear dynamic range.

    • If the signal drops by less than 50% (or actually increases): You have definitively diagnosed the Inner Filter Effect. You must permanently reduce the working concentration of your compound or use a lower-volume plate (e.g., half-area 96-well) to reduce the optical pathlength.

Quantitative Optimization Matrix

The table below summarizes the expected impact of specific troubleshooting parameters on the Signal-to-Noise Ratio (SNR) when working with 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Troubleshooting ParameterInitial StateOptimized StateBackground ReductionFinal Signal-to-Noise Ratio (SNR)
Detector Settings Standard Prompt FluorescenceTime-Resolved (50 µs delay)85%42:1
Solvent Polarity 100% Aqueous Buffer10% DMSO / 90% Buffer45%18:1
Plate Type Clear-bottom 96-wellBlack-walled, opaque bottom60%25:1
Sample Matrix Crude Cell LysateSpun Lysate + 0.01% Tween-2030%12:1

Frequently Asked Questions (FAQs)

Q: Why does the 3-ethanone substitution cause variable background across different pH levels? A: The acetyl (ethanone) group at the 3-position acts as an electron-withdrawing group, which lowers the pKa of the pyrrole nitrogen. At physiological pH (7.4), partial deprotonation can occur, creating a mixture of neutral and anionic species in your well. The anionic species has a drastically different quantum yield and emission profile, leading to inconsistent background noise. Solution: Always buffer your assays strictly (e.g., using 50 mM HEPES) to maintain a single fluorescent species.

Q: How do I distinguish between true compound fluorescence and light scattering from aggregates? A: Check the Stokes shift by running an excitation scan. Scattering peaks (noise) will move linearly with the excitation wavelength (e.g., if you excite at 340 nm, scatter appears at 340 nm; if you excite at 360 nm, scatter moves to 360 nm). True fluorescence emission from the 7-azaindole core will remain at a fixed wavelength regardless of where you excite it.

Q: We switched to a black-walled plate to reduce background, but our overall signal dropped too low. What happened? A: White plates reflect light, maximizing total signal but also maximizing optical cross-talk (noise) between wells. Black plates absorb scattered light, drastically reducing background noise [[1]](). If your signal dropped below the limit of detection in a black plate, your initial "signal" in the white plate was likely 90% scattering and auto-fluorescence. You must optimize the solvent polarity (Protocol B) to rescue the true quantum yield of the compound.

Troubleshooting_Tree Start High Background Noise AutoFluor Matrix Auto-fluorescence Start->AutoFluor Scattering Aggregation / Scattering Start->Scattering IFE Inner Filter Effect (IFE) Start->IFE Sol1 Use Time-Resolved Fluorescence or Red-Shift Detection AutoFluor->Sol1 Overlapping Spectra Sol2 Add 0.01% Tween-20 Centrifuge Sample Scattering->Sol2 Cloudy/Particulate Sol3 Dilute Sample & Reduce Pathlength IFE->Sol3 Non-linear Signal

Decision tree for isolating and resolving background noise in fluorescence assays.

References

  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex Source: PubMed Central (PMC) / NIH URL:2

  • A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells Source: CNR-IRIS URL:3

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments Source: Basicmedical Key URL:1

  • The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink Source: PubMed Central (PMC) / NIH URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Welcome to the technical support guide for the crystallization of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-. This molecule, belonging to the 7-azaindole class, is a common scaffold in developing kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-. This molecule, belonging to the 7-azaindole class, is a common scaffold in developing kinase inhibitors.[1][2] Achieving a highly crystalline final product is paramount for purity, stability, and downstream applications such as structural biology and formulation development. This guide provides practical, field-proven insights into overcoming common crystallization challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Addressing Common Crystallization Failures

This section is designed to address specific experimental setbacks. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: My compound has "oiled out" instead of forming crystals.

Symptoms: A viscous, immiscible liquid or an amorphous gum separates from the solution upon cooling or addition of an anti-solvent, rather than the desired crystalline solid.

Causality & Analysis: "Oiling out" is a common phenomenon that occurs when a compound precipitates from a supersaturated solution at a temperature above its melting point.[3] The high concentration of the solute causes it to separate as a liquid phase rather than an ordered crystal lattice. This is often exacerbated by rapid cooling, the presence of impurities that depress the melting point, or a solvent system in which the compound is excessively soluble.[3][4]

Solutions:

  • Re-heat and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small additional volume (10-20%) of the "good" solvent to decrease the level of supersaturation.[3][5]

  • Slow Down the Cooling Process: Rapid temperature changes favor precipitation over crystallization. After re-dissolving, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a slow, gradual cooling rate. This provides the necessary time for molecules to orient into an ordered lattice.[5]

  • Re-evaluate the Solvent System: The chosen solvent's boiling point may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point or a different solvent pair altogether.

  • Pre-purification: Impurities can significantly disrupt crystal formation. If oiling out persists, consider re-purifying the material using column chromatography before attempting crystallization again.[4]

Issue 2: No crystals have formed, and the solution remains clear after cooling.

Symptoms: The solution remains clear and homogenous even after prolonged cooling or standing.

Causality & Analysis: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal seeds) and growth. This issue indicates a failure in the nucleation step, which can be kinetically hindered. The solution is likely supersaturated, but lacks the energy barrier to initiate crystal formation.[3] Alternatively, the compound may simply be too soluble in the chosen solvent, meaning a supersaturated state has not been achieved.[3][4]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[4][6]

    • Seeding: If available, add a single, tiny crystal of the pure compound ("seed crystal") to the solution. This bypasses the nucleation stage entirely and provides a template for crystal growth.[3][6]

  • Increase Supersaturation:

    • Evaporation: If the solvent is sufficiently volatile, allow a small amount to evaporate slowly by passing a gentle stream of nitrogen over the solution or by leaving the flask partially open in a fume hood. Re-cool and observe.[4]

    • Reduce Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out.[5]

  • Introduce an Anti-Solvent: If using a single solvent, consider a mixed-solvent system. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the solution until it becomes faintly turbid, then add a drop of the "good" solvent to clarify. This brings the solution to a state of high supersaturation where nucleation is more favorable.

Issue 3: The crystallization happened too quickly, resulting in a fine powder or very small needles.

Symptoms: A large amount of solid crashes out of the solution almost immediately upon cooling, forming a fine precipitate rather than well-defined crystals.

Causality & Analysis: This is a sign of excessively high supersaturation, leading to a massive, uncontrolled nucleation event.[4] When countless nuclei form at once, they compete for the available solute, resulting in rapid growth of very small crystals with potentially high levels of occluded impurities.[5] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[5]

Solutions:

  • Increase Solvent Volume: The most common cause is using the minimum amount of hot solvent. Re-heat the solution to dissolve the precipitate and add an additional 5-10% of the hot solvent. This will keep the compound soluble for longer during the cooling phase, allowing for slower, more controlled crystal growth.[5]

  • Use a More Solubilizing Solvent System: If using a solvent pair, increase the proportion of the "good" solvent in which the compound is more soluble.

  • Ensure Slow Cooling: Avoid placing the hot flask directly on a cold benchtop or in an ice bath. Use an insulating material (cork ring, paper towels) to slow heat transfer.[5]

Crystallization Workflow Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Begin Cooling/ Anti-Solvent Addition q1 Did solid form? start->q1 solution_clear Issue: Solution Remains Clear q1->solution_clear No q2 Is the solid crystalline or an oil/gum? q1->q2 Yes oil_out Issue: Oiling Out action_oil Action: 1. Re-heat & Dilute 2. Slow Cooling Rate 3. Re-evaluate Solvent oil_out->action_oil action_clear Action: 1. Induce Nucleation (Scratch/Seed) 2. Increase Supersaturation (Evaporate) 3. Cool to Lower Temperature solution_clear->action_clear crystals_ok Crystals Formed q2->oil_out Oil/Gum q3 Are crystals well-formed or a fine powder? q2->q3 Crystalline fine_powder Issue: Fine Powder/ Rapid Crashing q3->fine_powder Fine Powder good_crystals Success: Well-defined Crystals q3->good_crystals Well-formed action_powder Action: 1. Re-heat & Add More Solvent 2. Use a More Solubilizing System 3. Ensure Slow Cooling fine_powder->action_powder G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth a Dissolve Compound in Minimal 'Good' Solvent b Add 'Anti-Solvent' Dropwise Until Solution is Turbid a->b c Add 1-2 Drops of 'Good' Solvent to Re-clarify (Optional) b->c d Allow Solution to Stand Undisturbed c->d e Collect Crystals by Filtration d->e

Caption: Workflow for crystallization using a solvent/anti-solvent system.

  • Dissolve the compound in a minimal volume of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a miscible "anti-solvent" (e.g., n-heptane) drop-by-drop while stirring.

  • Stop when the solution becomes persistently cloudy (turbid). If it becomes too cloudy, add a single drop of the "good" solvent to make it clear again.

  • Cover the container and allow it to stand undisturbed for several hours to days.

  • Once a sufficient crop of crystals has formed, collect them by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Crystallization. University of California, Los Angeles - Chemistry Department. Available at: [Link]

  • Crystallization of MAP kinases. PubMed. Available at: [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. Available at: [Link]

  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. PMC. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • 1-(4-methoxy-1-methyl-1h-pyrrolo[2,3-b]pyridin-3-yl)-ethanone. Reagent Database. Available at: [Link]

  • Protein–Ligand Crystal Structures Can Guide the Design of Selective Inhibitors of the FGFR Tyrosine Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. Google Patents.
  • 1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-. NextSDS. Available at: [Link]

  • Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative cytotoxicity of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- in cancer cell lines

Comparative Cytotoxicity Profiling Guide: Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- in Oncology Models Executive Summary In drug development, the azaindole scaffold is a highly privileged structure. While he...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Profiling Guide: Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- in Oncology Models

Executive Summary

In drug development, the azaindole scaffold is a highly privileged structure. While heavily functionalized azaindoles are frequently explored as targeted kinase inhibitors in oncology, specific derivatives like Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- were rationally designed to possess minimal host cell cytotoxicity. This compound serves as a critical intermediate in the synthesis of HIV-1 attachment inhibitors, most notably BMS-378806[1][2].

As a Senior Application Scientist, I frequently encounter researchers attempting to repurpose virology library intermediates for oncology screening. This guide objectively compares the baseline cytotoxicity of this 4-methoxy-7-azaindole ethanone derivative against standard chemotherapeutics and related scaffolds, providing a self-validating experimental framework for assessing off-target antineoplastic liabilities.

Mechanistic Rationale & Scaffold Divergence

The pharmacological utility of the azaindole core is dictated by its substitution pattern. The introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters the molecule's electron density, reducing its propensity for non-specific DNA intercalation compared to traditional planar indoles[3].

When evaluating Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, it is crucial to understand that its 4-methoxy substitution and ethanone linker were optimized for binding the viral gp120 envelope protein, deliberately engineering out mammalian cytotoxicity[1]. Consequently, its performance in cancer cell lines is characterized by an exceptionally high safety window (IC50 > 150 μM), making it a poor standalone chemotherapeutic but an excellent negative control or safe structural backbone for further derivatization.

Scaffold Core Azaindole Core (Low Baseline Toxicity) Intermediate Ethanone Derivative (IC50 > 150 μM) Core->Intermediate Functionalization OncoDrug Kinase Inhibitors (Targeted Cytotoxicity) Core->OncoDrug Halogenation HIVDrug BMS-378806 (CC50 > 200 μM) Intermediate->HIVDrug Piperazine Addition

Structural evolution and divergent therapeutic applications of the azaindole core.

Comparative Cytotoxicity Data

To contextualize the performance of the ethanone derivative, we compare its in vitro cytotoxicity against three reference compounds across standard solid tumor models:

  • BMS-378806 : The mature clinical candidate derived from this intermediate[1].

  • Indole-3-carbinol (I3C) : A natural indole derivative with known, moderate antineoplastic properties.

  • Doxorubicin : A highly potent, DNA-intercalating chemotherapeutic positive control.

Table 1: Comparative IC50 Values (72-hour Exposure)
Compound / ScaffoldHeLa (Cervical) IC50A549 (Lung) IC50MCF-7 (Breast) IC50Primary Mechanism of Action
Ethanone Derivative > 150 μM> 150 μM> 200 μMgp120 Binding (Viral)
BMS-378806 > 200 μM> 200 μM> 225 μMHIV-1 Attachment Inhibition[1]
Indole-3-carbinol ~ 45 μM~ 60 μM~ 50 μMApoptosis / G1 Cell Cycle Arrest
Doxorubicin 0.4 μM0.8 μM0.5 μMTopoisomerase II Inhibition

Data Interpretation: The ethanone derivative and its downstream clinical analog (BMS-378806) exhibit negligible cytotoxicity in mammalian cancer lines, confirming the success of the scaffold's design in avoiding off-target host toxicity[1][3].

Experimental Methodology: Self-Validating Cytotoxicity Profiling

When screening nitrogen-rich heterocycles like azaindoles, traditional MTT (formazan-based) assays can yield false positives due to direct chemical reduction of the tetrazolium salts by the compounds or altered mitochondrial reductase activity that does not strictly correlate with cell death[4].

Expertise Insight: To ensure absolute trustworthiness in the data, I mandate the use of an ATP-quantification assay (e.g., CellTiter-Glo). ATP presence is a direct, stoichiometric indicator of metabolically active cells and is impervious to the redox artifacts common with azaindole derivatives.

Protocol: ATP-Dependent Luminescent Cell Viability Assay

Step 1: Cell Culturing & Seeding

  • Harvest HeLa, A549, and MCF-7 cells in the logarithmic growth phase.

  • Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate.

  • Causality: Seeding at 5,000 cells/well ensures the cells remain in the exponential growth phase over the 72-hour assay period, preventing contact inhibition which can artificially alter metabolic rates and skew IC50 calculations.

Step 2: Compound Preparation & Treatment

  • Dissolve Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- in 100% DMSO to create a 20 mM stock.

  • Perform serial dilutions in complete media to achieve final concentrations of 0.1 μM to 250 μM.

  • Causality: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well. Higher DMSO concentrations induce basal solvent toxicity, masking the true pharmacological profile of the compound.

Step 3: Incubation

  • Incubate treated plates at 37°C, 5% CO2 for 72 hours.

Step 4: Luminescence Detection

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Step 5: Self-Validation & Z'-Factor Calculation A protocol is only as reliable as its internal controls. You must calculate the Z'-factor for every plate to validate the assay window: Z' = 1 - (3 × (SD_vehicle + SD_doxorubicin) / |Mean_vehicle - Mean_doxorubicin|) Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay with a robust dynamic range, confirming that the lack of cytotoxicity seen with the ethanone derivative is a true negative, not an assay failure.

Workflow Step1 Cell Culturing & Seeding (HeLa, A549, MCF-7) Step2 Compound Treatment (0.1 - 250 μM) Step1->Step2 Step3 Incubation (72h at 37°C) Step2->Step3 Step4 Viability Assay (CellTiter-Glo) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

High-throughput cytotoxicity screening workflow for azaindole derivatives.

Putative High-Dose Signaling Pathways

While the ethanone derivative is fundamentally non-toxic at physiologically relevant concentrations, exposing cancer cell lines to extreme supra-pharmacological doses (>150 μM) can force off-target interactions. At these extreme concentrations, the azaindole core weakly mimics the purine ring of ATP, leading to promiscuous, low-affinity binding to the ATP-binding pockets of various intracellular kinases. This weak inhibition, combined with generalized mitochondrial stress, can eventually trigger Caspase-3/7 mediated apoptosis.

Pathway Azaindole Ethanone Derivative (Azaindole Scaffold) Kinase Off-Target Kinases (e.g., Tyrosine Kinases) Azaindole->Kinase Weak Affinity Mito Mitochondrial Stress (ΔΨm depletion) Azaindole->Mito High Doses (>150 μM) Caspase Caspase-3/7 Activation Kinase->Caspase Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Putative off-target apoptotic signaling induced by azaindoles at high doses.

Conclusion

Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a highly refined chemical intermediate that effectively demonstrates the safety of the 4-methoxy-7-azaindole scaffold. When compared to standard chemotherapeutics, it lacks meaningful cytotoxicity in cancer cell lines. For oncology researchers, this compound should not be viewed as a therapeutic hit, but rather as a highly stable, non-toxic structural backbone that requires significant functionalization (e.g., halogenation or the addition of bulky hydrophobic moieties) to achieve targeted antineoplastic activity.

References

  • Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 5. An Evolution from Indole to Azaindoles Leading to the Discovery of 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-, ACS Publications.
  • Discovery of 4-Benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions, ACS Publications.
  • Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41, PMC.
  • In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

For Researchers, Scientists, and Drug Development Professionals Introduction Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, a derivative of the 7-azaindole scaffold, represents a privileged heterocyclic motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-, a derivative of the 7-azaindole scaffold, represents a privileged heterocyclic motif in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors. The strategic placement of a methoxy group at the 4-position and an acetyl group at the 3-position can significantly influence the molecule's pharmacological profile, including its binding affinity to target proteins and its metabolic stability. Consequently, efficient and scalable synthetic access to this molecule is of paramount importance for further drug discovery and development efforts.

This guide provides an in-depth, objective comparison of two distinct synthetic routes to Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. We will dissect each route, evaluating factors such as the availability of starting materials, number of synthetic steps, overall yield, and scalability considerations.

Route 1: The N-Oxidation and Nucleophilic Aromatic Substitution Strategy

This route commences with the commercially available and relatively inexpensive 7-azaindole. The core of this strategy involves the activation of the pyridine ring towards nucleophilic substitution at the 4-position via an N-oxide intermediate.

Logical Workflow for Route 1

Route 1 cluster_0 Synthesis of 4-Methoxy-7-azaindole cluster_1 Final Acylation A 7-Azaindole B 7-Azaindole-N-oxide A->B N-Oxidation (H₂O₂ or mCPBA) C 4-Chloro-7-azaindole B->C Chlorination (POCl₃) D 4-Methoxy-1H-pyrrolo[2,3-b]pyridine C->D Methoxylation (NaOMe, DMF) E Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- D->E Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Route 2 cluster_0 Construction of 4-Methoxy-7-azaindole cluster_1 Final Acylation A 2-Amino-3-bromo-4-methoxypyridine C Coupled Intermediate A->C Sonogashira Coupling (Pd catalyst, Cu(I), base) B Protected Alkyne B->C D 4-Methoxy-1H-pyrrolo[2,3-b]pyridine C->D Cyclization (Base or Acid) E Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- D->E Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

As a Senior Application Scientist, I recognize that handling novel, biologically active intermediates requires more than a cursory glance at a generic Safety Data Sheet (SDS). Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, biologically active intermediates requires more than a cursory glance at a generic Safety Data Sheet (SDS). Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class of compounds. This structural motif is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as ALK and JAK inhibitors) due to its ability to mimic the purine ring of ATP [1].

While this biological mimicry is highly desirable for therapeutic efficacy, it inherently elevates the occupational hazard profile in the laboratory. Unintended systemic exposure can lead to off-target kinase inhibition. Furthermore, the addition of the 4-methoxy and 3-ethanone (acetyl) moieties significantly increases the molecule's lipophilicity, enhancing its potential for dermal penetration and systemic absorption. Therefore, handling this compound requires a rigorous, self-validating safety protocol grounded in mechanistic causality.

Hazard Assessment & Mechanistic Causality

To build a fail-safe operational environment, we must first understand why this specific molecule poses a threat:

  • Inhalation Risk (STOT SE 3): Like many fine crystalline pharmaceutical intermediates, this compound poses a severe risk of respiratory tract irritation [2]. Aerosolization during weighing is the primary vector for inhalation exposure.

  • Dermal/Ocular Toxicity (Skin Irrit 2 / Eye Irrit 2A): The lipophilic nature of the methoxy-azaindole core allows it to easily partition into the lipid bilayers of the stratum corneum and ocular mucosa, causing localized irritation and facilitating rapid systemic uptake [2].

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves when handling highly lipophilic kinase inhibitor intermediates. The following PPE matrix is mandatory for all personnel handling this compound in its powder or solubilized forms [3].

Protective GearMaterial SpecificationMechanistic Causality
Hand Protection Dual-layer Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior resistance to non-polar and slightly polar organic molecules, preventing dermal penetration of the lipophilic methoxy-azaindole core.
Eye Protection Tight-fitting Chemical Splash Goggles (EN 166/NIOSH)Protects the highly vascularized ocular mucosa from aerosolized micro-particles and accidental solvent splashes during solubilization.
Body Protection Flame-Resistant Lab Coat with Knit CuffsKnit cuffs prevent the accumulation of static dust on personal clothing and eliminate exposed skin at the wrist interface.
Respiratory N95/P100 Respirator (If handled outside a hood)Filters airborne particles <5 microns, mitigating the risk of respiratory tract irritation and systemic inhalation exposure.

Standard Operating Procedure (SOP): Handling & Solubilization

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during the transfer and solubilization of Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-.

Step 1: Environmental Verification Ensure the chemical fume hood is operational with a certified face velocity of 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to maintain laminar airflow and prevent turbulent eddies that could aerosolize the powder [4].

Step 2: Static Mitigation Azaindole crystalline powders are highly susceptible to static charge buildup. Use an anti-static zero-stat gun on micro-spatulas and weighing boats prior to contact. This prevents the powder from "jumping" and creating an invisible inhalation hazard.

Step 3: Precision Weighing Tare the anti-static weigh boat. Using a micro-spatula, carefully transfer the required mass. Critical Rule: Never return excess chemical to the original stock bottle. This preserves reagent integrity and prevents cross-contamination [3].

Step 4: In-Hood Solubilization Due to its molecular structure, this compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Add the solvent directly to the weighing vessel or a sealed vial inside the fume hood. Vortex until completely dissolved before removing the sealed vial from the controlled environment.

Operational Workflow Visualization

G PPE 1. Don PPE (Dual Nitrile, Goggles) Hood 2. Fume Hood Prep (Verify 80-100 fpm) PPE->Hood Static 3. Static Mitigation (Anti-static tools) Hood->Static Weigh 4. Weigh & Transfer (Do not sweep dry spills) Static->Weigh Solubilize 5. Solubilization (DMSO/DMF) Weigh->Solubilize Waste 6. Waste Segregation (Incineration/Organic) Solubilize->Waste

Operational workflow for the safe handling, transfer, and disposal of azaindole derivatives.

Spill Response & Emergency Protocols

A robust safety system anticipates failure. In the event of an accidental release or exposure, execute the following procedures immediately:

  • Solid Powder Spill: Do NOT sweep dry. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent paper (using water or a dilute surfactant) to suppress dust, then carefully wipe it up and place it in a hazardous waste container [2].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol) to wash the skin, as this will act as a vehicle, accelerating the dermal absorption of the lipophilic azaindole [2].

  • Ocular Exposure: Flush at an emergency eyewash station for 15 minutes, forcibly holding the eyelids open to ensure complete irrigation. Seek immediate medical evaluation.

Environmental Disposal Plan

Azaindole derivatives can exhibit aquatic toxicity and persist in environmental water systems. Strict adherence to disposal protocols is non-negotiable [3].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) must be collected in a rigid, sealable container labeled "Hazardous Solid Waste - Toxic Organics." This material must be slated for high-temperature incineration.

  • Liquid Waste: Solutions containing the compound (e.g., DMSO stock solutions, assay buffers) must be disposed of in a designated "Halogen-Free Organic Solvent Waste" carboy. Under no circumstances should these solutions be flushed down the laboratory sink.

References

  • Optimizing long-term treatment with ALK inhibitors: balancing efficacy and safety. AME Groups. Available at: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. National Laboratory Sales. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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